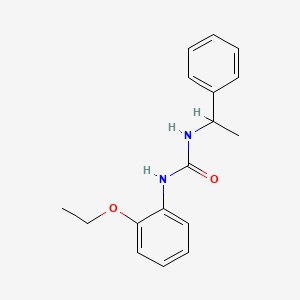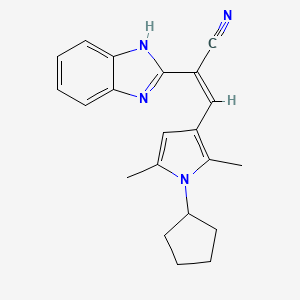![molecular formula C23H33N3O3 B5395662 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)
3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound was first synthesized in the early 2000s and has since been studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the promotion of cell growth and repair.
Biochemical and Physiological Effects:
3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include the reduction of inflammation, the promotion of cell growth and repair, and the inhibition of certain enzymes and proteins in the body. The compound has also been shown to have antioxidant properties, which can help to protect cells from damage.
実験室実験の利点と制限
One of the main advantages of using 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol in laboratory experiments is its ability to selectively inhibit certain enzymes and proteins in the body. This can allow researchers to study the specific effects of these enzymes and proteins on various biological processes. However, there are also some limitations to using 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol in laboratory experiments, including the need for careful dosing and the potential for off-target effects.
将来の方向性
There are many potential future directions for research on 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol. One area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the identification of new targets for the compound's activity, which could lead to the development of new treatments for a variety of diseases and conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential uses in scientific research.
合成法
The synthesis of 3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol involves a multi-step process that includes the use of various chemical reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the compound is synthesized in a laboratory setting under controlled conditions.
科学的研究の応用
3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is the compound's potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-1-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-21-7-3-5-18(15-21)16-22(28)24-13-8-20(9-14-24)26-12-4-6-19(17-26)23(29)25-10-1-2-11-25/h3,5,7,15,19-20,27H,1-2,4,6,8-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIQKBDTZDKBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)


![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)